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Compound of Interest

Compound Name: CM-352

Cat. No.: B10771573

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
TTC-352 is a novel, orally bioavailable benzothiophene derivative that acts as a selective

human estrogen receptor-alpha (ERα) partial agonist (ShERPA). It represents a promising

therapeutic agent for the treatment of endocrine-resistant ER-positive (ER+) breast cancer.

TTC-352 mimics the apoptotic effects of 17β-estradiol (E2) in breast cancer cells that have

developed resistance to traditional endocrine therapies, such as tamoxifen or aromatase

inhibitors. Its mechanism of action involves the induction of the unfolded protein response

(UPR) and subsequent apoptosis, offering a distinct approach to overcoming treatment

resistance. This document provides a comprehensive overview of the molecular structure,

pharmacological properties, and mechanism of action of TTC-352, supported by available

preclinical and clinical data.
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TTC-352 is a small molecule with a complex aromatic structure. Its core is a benzothiophene

scaffold, a bicyclic system containing a benzene ring fused to a thiophene ring. This core is

substituted with three key functional groups: a 4-fluorophenyl group, a 4-hydroxyphenoxy

group, and a hydroxyl group.

Property Value Reference

Chemical Formula C20H13FO3S

Molecular Weight 352.38 g/mol

IUPAC Name

3-(4-Fluorophenyl)-2-(4-

hydroxyphenoxy)-

benzo[b]thiophene-6-ol

SMILES Notation

OC1=CC=C(C(C2=CC=C(F)C

=C2)=C(OC3=CC=C(O)C=C3)

S4)C4=C1

CAS Number 1607819-68-0

Pharmacological Profile
Mechanism of Action
TTC-352 is classified as a selective human estrogen receptor-alpha (ERα) partial agonist

(ShERPA). Unlike full agonists or antagonists, TTC-352 exhibits a mixed agonist/antagonist

profile depending on the cellular context. In endocrine-resistant breast cancer cells, it mimics

the pro-apoptotic effects of estradiol.

The binding of TTC-352 to ERα induces a conformational change in the receptor, leading to its

translocation from the nucleus to extranuclear sites. This altered localization is a key step in

initiating the downstream signaling cascade that ultimately results in cell death.

The primary mechanism driving the anti-tumor activity of TTC-352 is the induction of the

Unfolded Protein Response (UPR). The UPR is a cellular stress response triggered by an

accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). In the

context of TTC-352-treated breast cancer cells, the sustained activation of the UPR shifts its

function from a pro-survival to a pro-apoptotic response.
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Pharmacokinetics
A Phase 1 clinical trial in patients with metastatic breast cancer provided initial pharmacokinetic

data for TTC-352. The terminal half-life of the compound was observed to be in the range of

7.6 to 14.3 hours.

Parameter Value Study Population

Terminal Half-life (t1/2) 7.6 - 14.3 hours
Patients with metastatic breast

cancer

In Vitro and In Vivo Efficacy
Preclinical studies have demonstrated the efficacy of TTC-352 in various models of endocrine-

resistant breast cancer.

Assay Cell Lines/Model Key Findings

In Vitro Proliferation
Tamoxifen-resistant ER+

breast cancer cell lines
Inhibition of cell growth

In Vivo Tumor Growth

Xenograft models of

tamoxifen-resistant breast

cancer

Complete tumor regression

A Phase 1 clinical trial (NCT03201913) evaluated the safety and preliminary efficacy of TTC-

352 in heavily pretreated patients with metastatic ER+ breast cancer who had progressed on

endocrine therapy and CDK4/6 inhibitors. The study reported a median progression-free

survival (PFS) of 58 days.

Clinical Trial Phase Patient Population
Median Progression-Free
Survival (PFS)

Phase 1

Metastatic ER+ breast cancer,

progressed on endocrine

therapy and CDK4/6 inhibitors

58 days
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Signaling Pathways
The binding of TTC-352 to ERα initiates a signaling cascade that culminates in apoptosis

through the activation of the Unfolded Protein Response (UPR).

TTC-352 Induced Unfolded Protein Response and
Apoptosis
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Caption: TTC-352 binds to ERα, activating the UPR, leading to apoptosis.

Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the effect of TTC-352 on the proliferation of

breast cancer cell lines.

Materials:

Breast cancer cell lines (e.g., MCF-7, T47D)

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS)

and antibiotics

TTC-352 stock solution (in DMSO)
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96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Microplate reader

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere

overnight.

Treat the cells with various concentrations of TTC-352 (typically ranging from 0.01 to 100

µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4

hours at 37°C.

Remove the medium and add 150 µL of solubilization solution to each well to dissolve the

formazan crystals.

Read the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the

IC50 value.

Western Blot Analysis for UPR Markers
This protocol is used to detect the expression levels of key proteins in the UPR pathway

following TTC-352 treatment.

Materials:

Breast cancer cells treated with TTC-352

RIPA lysis buffer with protease and phosphatase inhibitors
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BCA protein assay kit

SDS-PAGE gels

PVDF membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies against UPR markers (e.g., p-PERK, p-eIF2α, ATF4, CHOP) and a

loading control (e.g., β-actin, GAPDH)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Procedure:

Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA

assay.

Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-

PAGE.

Transfer the proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for

1 hour at room temperature.

Wash the membrane again and detect the protein bands using an ECL substrate and an

imaging system.

Quantitative Real-Time PCR (qRT-PCR) for Gene
Expression Analysis
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This protocol measures the changes in mRNA levels of target genes involved in the UPR and

apoptosis pathways.

Materials:

Breast cancer cells treated with TTC-352

RNA extraction kit

cDNA synthesis kit

SYBR Green or TaqMan master mix

Primers for target genes (e.g., ATF4, CHOP, BIM) and a reference gene (e.g., GAPDH,

ACTB)

Real-time PCR instrument

Procedure:

Extract total RNA from treated cells using a suitable kit.

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

Perform qRT-PCR using SYBR Green or TaqMan chemistry with specific primers for the

target and reference genes.

Analyze the data using the ΔΔCt method to determine the relative fold change in gene

expression.

Conclusion
TTC-352 is a promising therapeutic agent for endocrine-resistant ER+ breast cancer with a

unique mechanism of action. Its ability to induce the unfolded protein response and subsequent

apoptosis in cancer cells that have developed resistance to standard hormonal therapies

provides a novel strategy to overcome this significant clinical challenge. Further clinical

investigation is warranted to fully elucidate its therapeutic potential and to identify patient

populations most likely to benefit from this targeted therapy. This technical guide provides a
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comprehensive overview of the current knowledge on TTC-352, serving as a valuable resource

for researchers and clinicians in the field of oncology drug development.

To cite this document: BenchChem. [In-Depth Technical Guide to the Molecular Structure
and Activity of TTC-352]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10771573/docs#in-depth-technical-guide-to-the-
molecular-structure-and-activity-of-ttc-352]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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